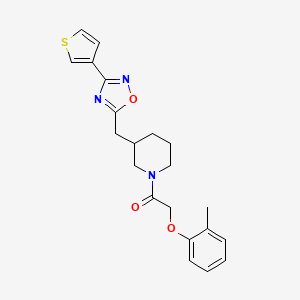

1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-5-2-3-7-18(15)26-13-20(25)24-9-4-6-16(12-24)11-19-22-21(23-27-19)17-8-10-28-14-17/h2-3,5,7-8,10,14,16H,4,6,9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTXJILZPIHIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a 1,2,4-oxadiazole ring and a thiophene moiety, both of which are known for their pharmacological properties. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound can be described by the following molecular formula:

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core have demonstrated a wide spectrum of antimicrobial activities. Research has shown that derivatives of this structure possess significant antibacterial and antifungal properties.

- Antibacterial Effects : Studies have indicated that oxadiazole derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics like amoxicillin .

- Antifungal Properties : The presence of the thiophene ring enhances the antifungal activity of these compounds. Research indicates that oxadiazole derivatives can inhibit fungal growth effectively .

Anticancer Activity

The anticancer potential of This compound has been explored through various in vitro studies.

- Cell Line Studies : In vitro assays involving multiple cancer cell lines revealed that certain derivatives exhibit significant cytotoxicity. For example, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation in cancer cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through pathways associated with oxidative stress and cell cycle arrest .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties associated with oxadiazole derivatives.

- Inhibition of Pro-inflammatory Cytokines : Certain studies have reported that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

| Study Reference | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Dhumal et al., 2016 | 1,3,4-Oxadiazole Derivatives | Antitubercular | Strong inhibition of Mycobacterium bovis BCG |

| Desai et al., 2018 | Pyridine-based Oxadiazoles | Antibacterial | Moderate to excellent activity against B. subtilis, S. aureus |

| Paruch et al., 2020 | 2,5-disubstituted Oxadiazoles | Antibacterial | Promising results against Gram-positive strains |

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a thiophene ring, a 1,2,4-oxadiazole moiety, and a piperidine group. The synthesis typically involves multi-step reactions starting from thiophene derivatives and oxadiazole precursors. The general synthetic pathway includes:

- Preparation of thiophene derivatives.

- Formation of the oxadiazole ring through cyclization reactions.

- Alkylation with piperidine to introduce the piperidinyl group.

- Final modification to incorporate the o-tolyloxy group at the ethanone position.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone have shown promising results against various bacterial strains. A study demonstrated that several synthesized oxadiazole derivatives displayed potent antibacterial activity comparable to established antibiotics .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. For example, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against different cancer cell lines. In vitro assays indicated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds for further development .

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were subjected to antimicrobial screening using the serial dilution method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer effects of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their activity against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The findings revealed that specific substitutions on the oxadiazole ring enhanced cytotoxicity significantly .

Comparative Analysis of Biological Activities

| Compound Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Oxadiazole-Piperidine Derivative A | High (MIC < 10 µg/mL) | Moderate (IC50 = 25 µM) |

| Oxadiazole-Piperidine Derivative B | Moderate (MIC = 20 µg/mL) | High (IC50 = 10 µM) |

| This compound | High (MIC < 5 µg/mL) | High (IC50 = 15 µM) |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Approach : Synthesis often involves multi-step protocols, such as coupling thiophene-oxadiazole precursors with piperidine derivatives under reflux conditions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) can yield intermediates with ~70% efficiency . Catalytic systems (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C) improve reaction rates and purity via heterogeneous catalysis .

- Key Variables : Solvent choice (ethanol, chloroform), reaction time, and stoichiometric ratios of reactants. TLC monitoring is critical to track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : Assigns protons in the piperidine ring (δ 1.5–3.0 ppm) and aromatic regions (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Identifies C=O (1690–1710 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene S-C (680–750 cm⁻¹) stretches .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of o-tolyloxy groups) .

Q. How should initial biological screening be designed for this compound?

- Protocol : Use in vitro assays targeting enzymes/receptors relevant to the compound’s scaffold (e.g., kinase inhibition or antimicrobial activity). For example:

- Enzyme Assays : IC50 determination using fluorescence-based substrates .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but poorly in aqueous buffers. Use sonication or co-solvents (e.g., PEG-300) for in vitro studies .

- Stability : Degrades under prolonged UV light or acidic conditions (pH < 4). Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize molecular design?

- Approach :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., thiophene sulfur or oxadiazole nitrogen) .

- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (PDB ID: 5KIR) using AutoDock Vina .

- Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

- Case Example : Discrepant NMR shifts may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to confirm dominant conformers .

- Bioactivity Conflicts : Replicate assays with purified enantiomers (if chiral) or assess metabolite interference via LC-MS .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modification Hotspots :

- Piperidine Substituents : Replace methyl groups with bulkier moieties (e.g., tert-butyl) to enhance lipophilicity .

- o-Tolyloxy Group : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .

Q. What in silico tools predict pharmacokinetic properties?

- ADME Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.